BenchChemオンラインストアへようこそ!

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone

Pharmaceutical impurity profiling HPLC method validation Pranoprofen intermediate quality control

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CAS 146330-68-9), also designated as CBP, is a chloropropionyl-substituted chromeno[2,3-b]pyridine derivative with molecular formula C₁₅H₁₂ClNO₂ and molecular weight 273.71 g/mol. The compound is the critical penultimate intermediate in the industrial synthesis of pranoprofen, a propionic acid-class non-steroidal anti-inflammatory drug (NSAID) used extensively in ophthalmic formulations.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
Cat. No. B15216576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)Cl
InChIInChI=1S/C15H12ClNO2/c1-9(16)14(18)10-4-5-13-12(7-10)8-11-3-2-6-17-15(11)19-13/h2-7,9H,8H2,1H3
InChIKeyJGBGIEPSSRGFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CBP) as a Pranoprofen-Specific Intermediate


2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CAS 146330-68-9), also designated as CBP, is a chloropropionyl-substituted chromeno[2,3-b]pyridine derivative with molecular formula C₁₅H₁₂ClNO₂ and molecular weight 273.71 g/mol . The compound is the critical penultimate intermediate in the industrial synthesis of pranoprofen, a propionic acid-class non-steroidal anti-inflammatory drug (NSAID) used extensively in ophthalmic formulations . Unlike the final API or simple starting materials, CBP occupies a unique position in the synthetic pathway where its purity and impurity profile directly dictate the quality of the downstream drug substance, making it a focal point for analytical method development and regulatory quality-by-design (QbD) frameworks [1].

Why 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone Cannot Be Replaced by a Generic Pranoprofen Impurity Standard or Alternate Intermediate


Generic pranoprofen impurity mixtures or single-impurity standards from pharmacopeial catalogs (e.g., Impurity A through H) lack the validated chromatographic specificity required for this particular chloroketone intermediate. CBP co-elutes with or is structurally confusable with at least five process-related substances—CBPO (the over-oxidized derivative), PBP, CBPL, HBP, and BP—that arise from incomplete acylation, residual starting materials, or side reactions during 2-chloronicotinic acid condensation [1]. Substituting an unqualified reference material risks misidentification of the critical impurity that governs the final hydrolytic step to pranoprofen acid. Furthermore, published HPLC methods demonstrate that CBP requires a specific gradient elution program (0.1% phosphoric acid/acetonitrile on a TC-C18(2) column) to achieve baseline resolution from its accompanying related substances—a method that cannot be transferred to structurally distinct pranoprofen impurities such as the methyl ester (Impurity 5, CAS 145986-74-9) or the N-oxide (CAS 52549-44-7) without complete revalidation . Procurement of a verified CBP reference material with documented chromatographic performance data is therefore indispensable for process analytical technology (PAT) and ICH Q3A-compliant impurity control strategies.

Quantitative Differentiation Evidence for 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone Against Its Closest Process-Related Analogs


Baseline HPLC Separation of CBP from Five Co-occurring Related Substances Under Validated Gradient Conditions

A dedicated HPLC method achieves baseline separation of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CBP) from its five most prevalent process-related substances—namely CBPO, PBP, CBPL, HBP, and BP—using a TC-C18(2) column (250 mm × 4.6 mm, 5 μm), 0.1% phosphoric acid as mobile phase A, and acetonitrile as mobile phase B under gradient elution at 1 mL/min [1]. The resolution between CBP and the nearest-eluting impurity exceeds the critical threshold of 1.5, which is not achievable when generic pranoprofen impurity methods developed for the final API (e.g., EP or JP monographs) are applied to this intermediate. In crude product samples, PBP and CBPL are the dominant impurities, while in refined CBP material, CBPO becomes the primary residual impurity, confirming that the impurity landscape shifts with purification status and that CBP-specific monitoring is required [1].

Pharmaceutical impurity profiling HPLC method validation Pranoprofen intermediate quality control

Quantified Method Accuracy: Spike-Recovery of CBP in the Presence of Co-eluting Matrix Impurities

In the validated HPLC procedure, the recovery rate for 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CBP) falls within 98.5%–102.5% across the linear range, and the analyte solution remains stable for at least 10 hours at ambient temperature [1]. This recovery window meets the ICH Q2(R1) acceptance criterion of 98.0%–102.0% for active pharmaceutical ingredient assay and surpasses the typical 95.0%–105.0% threshold often applied to impurity methods. In contrast, spike-recovery experiments with the structurally similar chloroketone impurity CBPL (a dechlorinated or rearranged analog) show a systematically lower recovery of approximately 93%–96% under the same conditions due to partial on-column degradation [1], highlighting the chemical stability advantage of the target alpha-chloroketone moiety relative to its more labile congeners.

Analytical quality by design Recovery validation Drug intermediate assay

Impurity Fingerprint Shift Between Refined and Crude CBP Batches Enables Process Control Differentiation

The HPLC impurity profiling study demonstrates that refined CBP batches carry CBPO as the predominant residual impurity, whereas crude CBP batches additionally contain significant levels of PBP, CBPL, HBP, and BP [1]. This qualitative shift in the impurity fingerprint provides a direct process-control metric: a CBP lot in which CBPO is the sole impurity above 0.10% indicates successful purification, while persistence of PBP and CBPL signals incomplete removal of the starting-material condensation byproducts. By comparison, the final pranoprofen API impurity profile (as per JP/EP monographs) is dominated by hydrolytic and oxidative degradants such as Impurity 2 (CAS 52549-19-6, α-methyl-5-oxo derivative) and Impurity 6 (CAS 143436-36-6, 2-hydroxypropanoic acid analog) , none of which are informative for monitoring the acylation step completeness at the CBP stage.

Process analytical technology Impurity fate mapping Pranoprofen synthesis route scouting

Documented Industrial Relevance: CBP as the Penultimate Intermediate in the Dominant Pranoprofen Synthetic Route

The industrial synthesis of pranoprofen proceeds through condensation of 2-chloronicotinic acid with phenol, followed by cyclization, reduction, and Friedel-Crafts acylation with 2-chloropropionyl chloride to yield 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CBP) . A subsequent alkaline hydrolysis or hydrogenolytic dechlorination step converts CBP into the final API, 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. Alternative synthetic entries—such as direct propionylation of the chromenopyridine core—bypass the CBP intermediate entirely but suffer from lower regioselectivity and generate isomeric impurities that are more difficult to purge. Patents and technical literature from Shandong Ruian Pharmaceutical Co. Ltd. explicitly designate CBP as the quality-defining intermediate, and dedicated analytical methods have been developed for its purity assessment [1]. In contrast, compounds such as methyl 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoate (Impurity 5, CAS 145986-74-9) or 2-(5H-chromeno[2,3-b]pyridin-7-yl)acrylic acid (CAS 52549-22-1) represent either downstream ester-protected forms or dehydration byproducts that lack the reactive α-chloroketone functionality required for the final hydrolytic transformation .

API synthetic route design Intermediate sourcing strategy Pranoprofen manufacturing

Validated Application Scenarios for 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone Based on Published Quantitative Evidence


Certified Reference Material for HPLC System Suitability Testing in Pranoprofen Intermediate Release

Quality control laboratories performing batch release of the CBP intermediate can use the compound as a system suitability reference standard, leveraging the published baseline separation of five related substances (CBPO, PBP, CBPL, HBP, BP) to verify column performance, gradient reproducibility, and detector linearity before each analytical run [1]. The documented repeatability RSD of <3% and intermediate precision RSD of <4% provide acceptance criteria for system qualification.

Process Development Gate Control: Differentiating Refined from Crude CBP Batches

During route scouting and process optimization, analytical teams can employ the established impurity fingerprint distinction—CBPO-dominant profile in refined lots versus multi-impurity profiles (CBPO + PBP + CBPL + HBP + BP) in crude lots [1]—as a quantitative gate criterion to determine whether a production batch has achieved sufficient purity to proceed to the final hydrolysis step, thereby reducing the risk of carrying over uncharacterized impurities into the pranoprofen API.

Stability-Indicating Method Validation for Forced Degradation Studies of the Chloroketone Intermediate

The demonstrated solution stability of CBP (≥10 hours at ambient temperature) and the recovery range of 98.5%–102.5% [1] make this compound suitable as the primary analyte in forced degradation studies (acid, base, oxidative, thermal, photolytic stress) designed to validate stability-indicating HPLC methods for the intermediate, enabling compliance with ICH Q1A and Q2(R1) guidelines for drug substance intermediate stability assessment.

Synthesis Route Benchmarking: Comparator Standard for Evaluating Alternate Acylation Strategies

Medicinal chemistry and process chemistry groups investigating alternative pranoprofen synthetic entries (e.g., direct propionylation or enzymatic resolution routes) can use a well-characterized CBP reference material as the benchmark for comparing yield, purity, and impurity profile outcomes. The published impurity fate map—showing that PBP and CBPL prevail in crude CBP but are eliminated upon refinement [1]—provides a defined target profile against which novel synthetic approaches can be quantitatively assessed.

Quote Request

Request a Quote for 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.